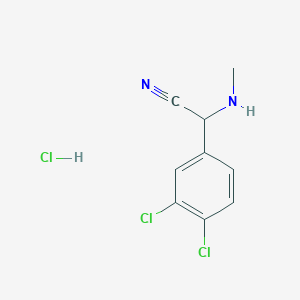
2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride
Katalognummer B3034657
Molekulargewicht: 251.5 g/mol
InChI-Schlüssel: CZPFZSYTCONLFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05869663
Procedure details


A mixture of 10 g of 3,4-dichlorobenzaldehyde and 9.5 ml of cyanotrimethylsilane is cooled in an ice bath, 10 mg of zinc iodide are added and the mixture is stirred for 30 minutes at RT. 20 ml of a 33% solution of methylamine in EtOH are then added and the mixture is heated at 40° C. for 2 hours. The solvent is concentrated under vacuum, the residue is extracted with ether and the organic phase is dried over MgSO4 and filtered. A saturated solution of gaseous HCl in ether is added to the filtrate until the pH is 1, and acetone is then added until the product precipitates. The precipitate formed is wrung, washed with ether and dried to give 12.8 g of the expected product. M.p.=172° C.


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=O.[C:11]([Si](C)(C)C)#[N:12].[CH3:17][NH2:18]>CCO.[I-].[Zn+2].[I-]>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]([NH:12][CH3:11])[C:17]#[N:18])[CH:7]=[CH:8][C:9]=1[Cl:10] |f:4.5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=O)C=CC1Cl
|
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[Si](C)(C)C
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Three
|
Name
|
|
|
Quantity
|
10 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[I-].[Zn+2].[I-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 30 minutes at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled in an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated at 40° C. for 2 hours
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solvent is concentrated under vacuum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue is extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A saturated solution of gaseous HCl in ether is added to the filtrate until the pH is 1, and acetone
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is then added until the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC=1C=C(C=CC1Cl)C(C#N)NC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
